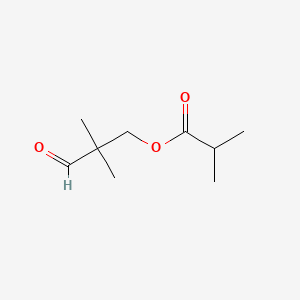

2,2-Dimethyl-3-oxopropyl isobutyrate

Descripción

2,2-Dimethyl-3-oxopropyl isobutyrate (CAS 32783-82-7) is an ester compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Structurally, it consists of an isobutyrate group esterified to a 2,2-dimethyl-3-oxopropyl backbone. The presence of both a ketone (oxo) and ester functional group distinguishes it from simpler aliphatic esters. This compound is primarily used in specialty chemical synthesis and may serve as an intermediate in pharmaceuticals or fragrances due to its reactive oxo group .

Propiedades

Número CAS |

32783-82-7 |

|---|---|

Fórmula molecular |

C9H16O3 |

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

(2,2-dimethyl-3-oxopropyl) 2-methylpropanoate |

InChI |

InChI=1S/C9H16O3/c1-7(2)8(11)12-6-9(3,4)5-10/h5,7H,6H2,1-4H3 |

Clave InChI |

APOPEBBNNFTQET-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)OCC(C)(C)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Aliphatic Esters

Methyl 2,2-Dimethyl-3-oxobutanoate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Differences: Lacks the isobutyrate group; features a methyl ester and a 3-oxobutanoate backbone. Its smaller size results in lower boiling points compared to 2,2-dimethyl-3-oxopropyl isobutyrate .

Isobutyl Isobutyrate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 144.21 g/mol

- Boiling Point : 147°C

- Applications : Used as a solvent in screen printing due to moderate water solubility (<1 g/L) and vapor pressure (3.2 mm Hg at 20°C).

- Safety : Flammable (flash point 38°C) and poses inhalation risks .

Methyl Isobutyrate

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Boiling Point : 93–100°C

- Applications : Solvent in polymer studies; highly flammable (flash point 4°C) .

Comparison Insight :

- 2,2-Dimethyl-3-oxopropyl isobutyrate has a higher molecular weight and complexity due to its oxo group, making it less volatile (higher boiling point inferred) and more reactive than simpler aliphatic esters like methyl isobutyrate.

Aromatic Esters

3-Phenylpropyl Isobutyrate

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Applications: Fragrance ingredient with sweet, balsamic notes; derived from hydrocinnamic alcohol esterification .

p-Tolyl Isobutyrate

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Applications : Used in flavorings and perfumes; structurally similar to 2,2-dimethyl-3-oxopropyl isobutyrate but with an aromatic p-tolyl group .

Comparison Insight :

- Aromatic esters have higher molecular weights and specialized roles in fragrances, whereas 2,2-dimethyl-3-oxopropyl isobutyrate’s oxo group enables broader reactivity in synthetic chemistry.

Oxo-Containing Compounds

2,2-Dimethyl-3-oxopropyl Acrylate

- Molecular Formula : C₈H₁₂O₃

3-Methyl-2-oxobutyric Acid

- Molecular Formula : C₅H₈O₃

- Applications : Keto acid involved in metabolic pathways (e.g., leucine degradation); differs by lacking an ester group .

Comparison Insight :

- The oxo group in 2,2-dimethyl-3-oxopropyl isobutyrate enhances its utility in condensation reactions, distinguishing it from non-ester oxo compounds like 3-methyl-2-oxobutyric acid.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.